molecular formula C24H21N3O4S2 B2403996 2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 850932-39-7

2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2403996
CAS No.: 850932-39-7
M. Wt: 479.57
InChI Key: LWKKMUXZNMNOLL-UHFFFAOYSA-N
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Description

2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that features a unique combination of indole, sulfonyl, methoxyphenyl, thiophene, and dihydropyrazole moieties

Scientific Research Applications

2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: It is used in the development of new materials with specific electronic, optical, or mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiophene intermediates, followed by their functionalization to introduce the sulfonyl and methoxyphenyl groups. The final step involves the formation of the dihydropyrazole ring through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce different indole derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophiles or electrophiles employed .

Mechanism of Action

The mechanism of action of 2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The indole and thiophene moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the methoxyphenyl and dihydropyrazole groups contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indole-3-sulfonyl)-1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs .

Properties

IUPAC Name

2-(1H-indol-3-ylsulfonyl)-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-31-17-10-8-16(9-11-17)21-13-20(22-7-4-12-32-22)26-27(21)24(28)15-33(29,30)23-14-25-19-6-3-2-5-18(19)23/h2-12,14,21,25H,13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKKMUXZNMNOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CS(=O)(=O)C3=CNC4=CC=CC=C43)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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